N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H25N5O5S2 and its molecular weight is 515.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Benzamides
- Synthesis and Bioactivity of Novel Benzamides : A study by Khatiwora et al. (2013) discusses the synthesis of new benzamides, including derivatives similar to N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide, and their metal complexes. These compounds were characterized and analyzed for in vitro antibacterial activity against various bacterial strains. The copper complexes showed better activities than the free ligands and standard antibiotics against certain bacteria (Khatiwora et al., 2013).
Analytical Techniques and Related Compounds
- Nonaqueous Capillary Electrophoresis of Related Substances : Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation technique for imatinib mesylate and related substances, including compounds structurally related to this compound. This study provides insights into the separation and analysis of similar compounds (Ye et al., 2012).
Biological Activities and Applications
Anti-acetylcholinesterase Activity of Piperidine Derivatives : Research by Sugimoto et al. (1990) on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related to the queried compound, revealed significant anti-acetylcholinesterase activity. These findings suggest potential therapeutic applications in diseases like Alzheimer's (Sugimoto et al., 1990).
Antimicrobial Activity of Schiff Base Derived from Sulfamerazine : A study by Othman et al. (2019) on the condensation of 4-amino-N-(4-methylpyrimidin-2-yl)benzene sulfonamide (structurally related to the queried compound) showed potent antibacterial and antifungal activity. This highlights potential applications in antimicrobial therapies (Othman et al., 2019).
Molecular Modeling and Drug Design
Molecular Docking of Pyrimidine-Piperazine Conjugates : Parveen et al. (2017) conducted molecular docking studies on compounds containing pyrimidine and piperazine, which are similar to the queried compound. This research contributes to understanding the binding affinities and orientations in target proteins, aiding in drug design (Parveen et al., 2017).
β3‐Adrenoceptor Agonists Design : Perrone et al. (2009) explored piperazine sulfonamide derivatives, including those structurally related to the queried compound, as potent and selective β3‐adrenoceptor agonists. These findings have implications in developing treatments for β3‐AR‐mediated pathological conditions (Perrone et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell division, growth, and death .
Mode of Action
This compound acts as a tyrosine kinase inhibitor . It binds to the inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects various biochemical pathways. These include pathways involved in cell division, growth, and death . The disruption of these pathways can lead to the inhibition of tumor growth and proliferation .
Result of Action
The result of the compound’s action is the inhibition of tumor growth and proliferation . By inhibiting the activity of tyrosine kinases, the compound disrupts the signaling pathways that regulate cell division and growth. This can lead to the death of tumor cells and the inhibition of tumor growth .
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5S2/c1-17-13-14-24-23(25-17)27-34(30,31)20-11-7-19(8-12-20)26-22(29)18-5-9-21(10-6-18)35(32,33)28-15-3-2-4-16-28/h5-14H,2-4,15-16H2,1H3,(H,26,29)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYJCCGJIDTHQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.